REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6](F)[CH:5]=1.[CH2:14]([OH:17])[CH2:15][OH:16]>CN1CCCC1=O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6]([CH:5]=1)[O:16][CH2:15][CH2:14][OH:17] |f:0.1|
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Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
114 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at 80° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at 110° C. for a further 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was partitioned between water and dichloromethane
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(OCCO)C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |